molecular formula C19H18ClN5O B14311766 Quinazopyrine hydrochloride CAS No. 115160-16-2

Quinazopyrine hydrochloride

Cat. No.: B14311766
CAS No.: 115160-16-2
M. Wt: 367.8 g/mol
InChI Key: MMEITTXWLIYMRG-UHFFFAOYSA-N
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Description

Quinazopyrine hydrochloride is a synthetic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazopyrine hydrochloride typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents. Common synthetic routes include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Quinazopyrine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives .

Comparison with Similar Compounds

Quinazopyrine hydrochloride can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific chemical structure and the range of biological activities it exhibits. Its ability to intercalate with DNA and inhibit transcription and translation makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

CAS No.

115160-16-2

Molecular Formula

C19H18ClN5O

Molecular Weight

367.8 g/mol

IUPAC Name

1,5-dimethyl-2-phenyl-4-(quinazolin-4-ylamino)pyrazol-3-one;hydrochloride

InChI

InChI=1S/C19H17N5O.ClH/c1-13-17(19(25)24(23(13)2)14-8-4-3-5-9-14)22-18-15-10-6-7-11-16(15)20-12-21-18;/h3-12H,1-2H3,(H,20,21,22);1H

InChI Key

MMEITTXWLIYMRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC=NC4=CC=CC=C43.Cl

Origin of Product

United States

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